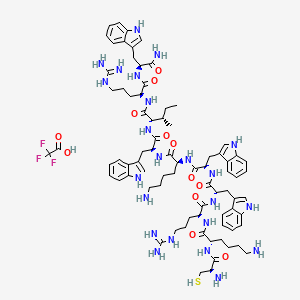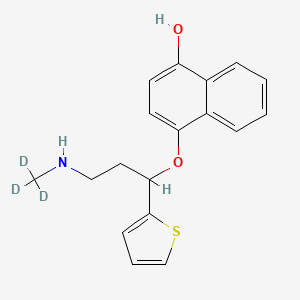
(Rac)-4-Hydroxy Duloxetine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Rac)-4-Hydroxy Duloxetine-d3 is a deuterated form of the compound Duloxetine. Deuteration involves replacing hydrogen atoms with deuterium, a stable hydrogen isotope. This modification can enhance the compound’s stability and alter its pharmacokinetic properties. Duloxetine itself is a serotonin-norepinephrine reuptake inhibitor (SNRI) commonly used to treat major depressive disorder, generalized anxiety disorder, and neuropathic pain .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-4-Hydroxy Duloxetine-d3 typically involves the deuteration of DuloxetineSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to ensure consistency, scalability, and compliance with regulatory standards. Techniques such as chromatography and mass spectrometry are employed to monitor the purity and isotopic labeling of the final product .
化学反応の分析
Types of Reactions
(Rac)-4-Hydroxy Duloxetine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
(Rac)-4-Hydroxy Duloxetine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuteration on chemical properties.
Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of deuterated compounds.
Medicine: Utilized in preclinical and clinical research to evaluate the therapeutic potential and safety of deuterated drugs.
Industry: Applied in the development of new pharmaceuticals and the optimization of drug formulations.
作用機序
The mechanism of action of (Rac)-4-Hydroxy Duloxetine-d3 is similar to that of Duloxetine. It inhibits the reuptake of serotonin and norepinephrine, increasing their levels in the synaptic cleft and enhancing neurotransmission. This action is mediated through the binding of the compound to the serotonin and norepinephrine transporters, blocking their reuptake function . The deuteration may also influence the compound’s metabolic stability and half-life .
類似化合物との比較
Similar Compounds
Duloxetine: The non-deuterated form of the compound, used as an SNRI.
Duloxetine hydrochloride: A salt form of Duloxetine with improved water solubility and stability.
(±)-Duloxetine-d3 hydrochloride: Another deuterated form of Duloxetine, used for similar research purposes.
Uniqueness
(Rac)-4-Hydroxy Duloxetine-d3 is unique due to its specific deuteration pattern, which can enhance its pharmacokinetic properties and stability compared to non-deuterated forms. This makes it a valuable tool in research and drug development .
特性
分子式 |
C18H19NO2S |
|---|---|
分子量 |
316.4 g/mol |
IUPAC名 |
4-[1-thiophen-2-yl-3-(trideuteriomethylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/i1D3 |
InChIキー |
DRRXQCXSBONKPD-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])NCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
正規SMILES |
CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl (7S)-7-hydroxy-5-{[3-(4-hydroxyphenyl)prop-2-enoyl]oxy}-7-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,6H,7aH-cyclopenta[c]pyran-4-carboxylate](/img/structure/B12425823.png)
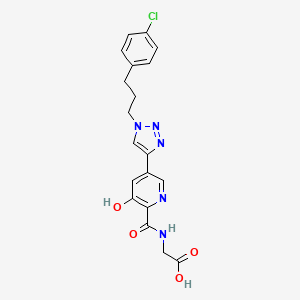
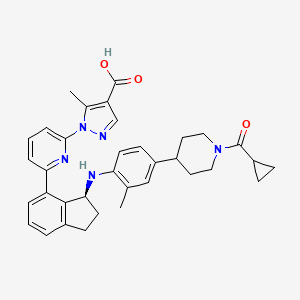
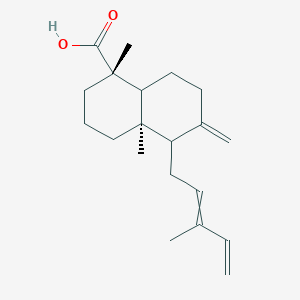

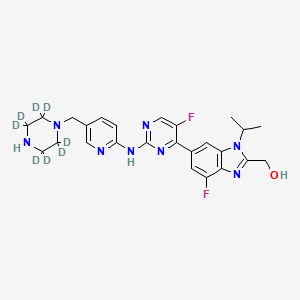
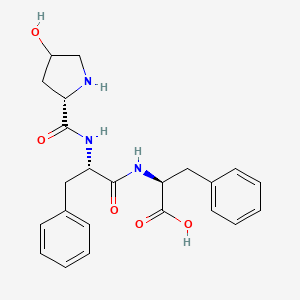

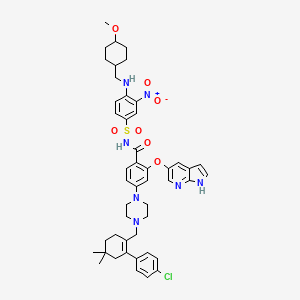
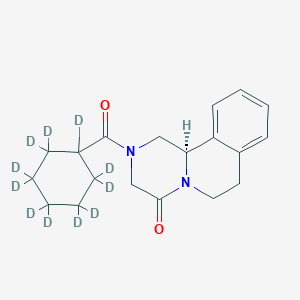
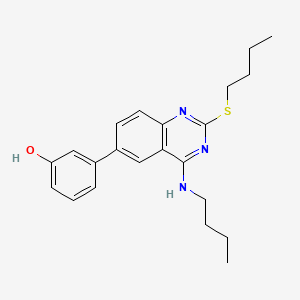
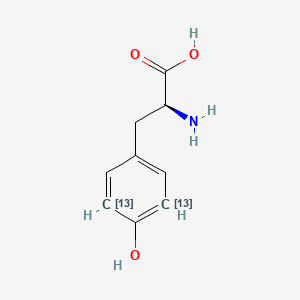
![[(2R,3R,4S,5R,6S,8R,13S,16S,17R,18R)-11-ethyl-8,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12425900.png)
